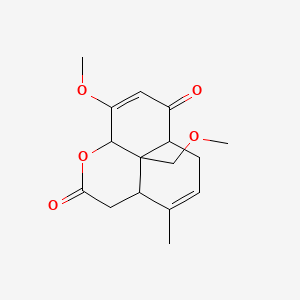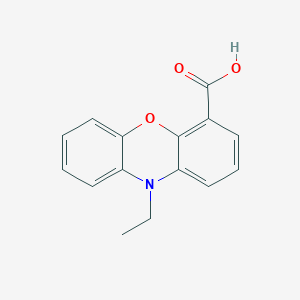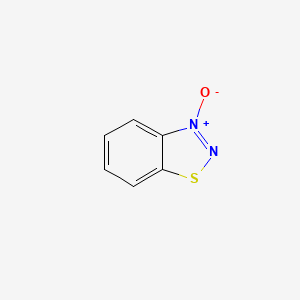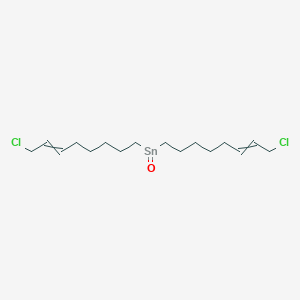![molecular formula C13H16O2 B14325547 2-[(4-Methylpent-3-en-1-yl)oxy]benzaldehyde CAS No. 110719-43-2](/img/structure/B14325547.png)
2-[(4-Methylpent-3-en-1-yl)oxy]benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4-Methylpent-3-en-1-yl)oxy]benzaldehyde is an organic compound that belongs to the class of benzaldehydes It is characterized by the presence of a benzene ring substituted with an aldehyde group and an ether linkage to a 4-methylpent-3-en-1-yl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Methylpent-3-en-1-yl)oxy]benzaldehyde typically involves the reaction of 4-methylpent-3-en-1-ol with benzaldehyde in the presence of an acid catalyst. The reaction proceeds via an etherification mechanism, where the hydroxyl group of the alcohol reacts with the aldehyde group to form the ether linkage.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(4-Methylpent-3-en-1-yl)oxy]benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents such as bromine (Br₂) and nitric acid (HNO₃).
Major Products Formed
Oxidation: 2-[(4-Methylpent-3-en-1-yl)oxy]benzoic acid.
Reduction: 2-[(4-Methylpent-3-en-1-yl)oxy]benzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the electrophile used.
Applications De Recherche Scientifique
2-[(4-Methylpent-3-en-1-yl)oxy]benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of fragrances, flavors, and other fine chemicals.
Mécanisme D'action
The mechanism of action of 2-[(4-Methylpent-3-en-1-yl)oxy]benzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The ether linkage and the benzene ring can also participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, influencing the compound’s overall activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methylpent-3-en-1-ol: A precursor in the synthesis of 2-[(4-Methylpent-3-en-1-yl)oxy]benzaldehyde.
4-Methylpent-3-en-2-one: Another compound with a similar carbon skeleton but different functional groups.
p-Methylbenzaldehyde: A benzaldehyde derivative with a methyl group on the para position.
Uniqueness
This compound is unique due to its combination of an ether linkage and an aldehyde group attached to a benzene ring
Propriétés
Numéro CAS |
110719-43-2 |
|---|---|
Formule moléculaire |
C13H16O2 |
Poids moléculaire |
204.26 g/mol |
Nom IUPAC |
2-(4-methylpent-3-enoxy)benzaldehyde |
InChI |
InChI=1S/C13H16O2/c1-11(2)6-5-9-15-13-8-4-3-7-12(13)10-14/h3-4,6-8,10H,5,9H2,1-2H3 |
Clé InChI |
XEECNXORZZRKHW-UHFFFAOYSA-N |
SMILES canonique |
CC(=CCCOC1=CC=CC=C1C=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,1'-[Oxybis(cyclopropylmethylene)]dibenzene](/img/structure/B14325475.png)
![3,6-Diphenyl-7H-[1,3]thiazolo[2,3-b][1,3,4]thiadiazin-4-ium bromide](/img/structure/B14325477.png)

![4-{2-[3-(2-Methyl-1,3-dioxolan-2-yl)propyl]-1,3-dithian-2-yl}butan-1-ol](/img/structure/B14325496.png)
![4-{[tert-Butyl(diphenyl)silyl]oxy}-2-methylphenol](/img/structure/B14325500.png)



![Phenyl{bis[(phenylsulfanyl)methyl]}phosphane](/img/structure/B14325515.png)





